4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one

nAChR subtype selectivity α7 pharmacology off-target profiling

4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one (CAS 178419-45-9), also known as AR-R17779 free base, belongs to the spirooxazolidinone class featuring a quinuclidine (1-azabicyclo[2.2.2]octane) core. It is the first reported neuronal nicotinic acetylcholine receptor (nAChR) agonist with high selectivity for the homomeric α7 subtype over the α4β2 subtype.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 178419-45-9
Cat. No. B069972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one
CAS178419-45-9
SynonymsAR-R 17779
AR-R-17779
AR-R17779
spiro(1-azabicyclo(2.2.2)octane-3,5'-oxazolidin-2'-one)
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1CN2CCC1C3(C2)CNC(=O)O3
InChIInChI=1S/C9H14N2O2/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11/h7H,1-6H2,(H,10,12)
InChIKeyTYAGAVRSOFABFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one (CAS 178419-45-9): A High-Selectivity α7 nAChR Full Agonist for Research Procurement


4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one (CAS 178419-45-9), also known as AR-R17779 free base, belongs to the spirooxazolidinone class featuring a quinuclidine (1-azabicyclo[2.2.2]octane) core. It is the first reported neuronal nicotinic acetylcholine receptor (nAChR) agonist with high selectivity for the homomeric α7 subtype over the α4β2 subtype [1]. The compound is widely used as a pharmacological tool to dissect α7 nAChR-mediated functions in neuroscience, immunology, and inflammation research [2].

Why Generic α7 Agonists Cannot Substitute for 4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one in Mechanistic Studies


Superficially, several compounds are marketed as 'selective α7 nAChR agonists,' but their off-target profiles, efficacy levels, and structure-activity relationships differ dramatically from AR-R17779. Unlike GTS-21 (DMXB-A), which acts as a partial agonist at α7 and a potent antagonist at α4β2 (Ki = 20 nM), AR-R17779 exhibits a >170‑fold binding selectivity ratio for α7 over α4β2 . Similarly, PNU‑282987 retains significant 5‑HT₃ receptor affinity (Ki = 930 nM), while AR-R17779 is devoid of any 5‑HT₃ activity [1]. Even minor chemical modifications to the spirooxazolidine core abolish α7 affinity, rendering generic replacement risky for reproducible pharmacology [2].

Quantitative Differentiation Evidence for 4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one vs. In‑Class α7 Agonists


Subtype Binding Selectivity: AR‑R17779 Compared to GTS‑21 (DMXB‑A)

AR‑R17779 demonstrates a binding selectivity ratio of approximately 174‑fold for α7 over α4β2 nAChRs (Ki α7 = 92 nM; Ki α4β2 = 16,000 nM) . In contrast, GTS‑21 (DMXB‑A) is a potent antagonist at α4β2 with a Ki of 20 nM, indicating preferential binding to the off‑target subtype rather than the intended α7 receptor .

nAChR subtype selectivity α7 pharmacology off-target profiling

5‑HT₃ Receptor Off‑Target Activity: AR‑R17779 vs. PNU‑282987 and Tropisetron

Electrophysiological characterization in Xenopus oocytes showed that AR‑R17779 has no detectable agonist or antagonist activity at rat 5‑HT₃A receptors [1]. PNU‑282987, another widely used α7 agonist, exhibits significant 5‑HT₃ binding with a Ki of 930 nM and functional antagonist activity at 5‑HT₃ receptors (IC₅₀ = 4,541 nM) . Tropisetron, sometimes misapplied as an α7 tool compound, is primarily a 5‑HT₃ antagonist with complex nicotinic actions [1].

5-HT₃ receptor α7 selectivity electrophysiology

Functional Efficacy: Full Agonism of AR‑R17779 vs. Partial Agonism of GTS‑21 at α7

AR‑R17779 acts as a full agonist at α7 nAChRs, achieving 96% of the maximal acetylcholine (ACh) response [1]. GTS‑21, by comparison, is a partial agonist that activates human α7 receptors to only ~60% of the ACh‑induced maximum . This difference in intrinsic efficacy translates to distinct downstream signaling amplitudes.

α7 efficacy full agonist partial agonist receptor activation

SAR Intolerance: Unique Conformational Restriction of the Spirooxazolidine Scaffold

Preliminary structure-activity relationship (SAR) studies revealed that even minor chemical modifications to the spirooxazolidine core of AR‑R17779 result in significant loss of α7 nicotinic receptor affinity [1]. This conformational restriction contrasts with more flexible α7 agonist chemotypes (e.g., anabaseine derivatives such as GTS‑21), where structural modifications are tolerated and can inadvertently introduce off‑target activities.

structure-activity relationship spirooxazolidine scaffold rigidity

Optimal Procurement-Driven Research Scenarios for 4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one (AR-R17779 Free Base)


In Vitro α7‑Selective Electrophysiology Requiring Absence of α4β2 and 5‑HT₃ Cross‑Talk

When patch-clamp or two‑electrode voltage clamp recordings demand selective α7 nAChR activation, AR‑R17779 eliminates confounding effects from α4β2 and 5‑HT₃ receptors. Its >170‑fold binding selectivity for α7 over α4β2 [1] and complete lack of 5‑HT₃ activity [2] make it the ligand of choice for characterizing α7‑mediated ion currents in native tissue or heterologous expression systems.

Maximal‑Response Functional Assays Where Partial Agonists Are Insufficient

Assays requiring full receptor engagement—such as calcium flux, neurotransmitter release, or downstream kinase activation—benefit from AR‑R17779's full agonist profile (96% of ACh efficacy) [1]. Partial agonists like GTS‑21 (~60% efficacy) [2] may not achieve the response threshold needed to detect α7‑dependent signals, particularly in low‑receptor‑density preparations.

Cholinergic Anti‑Inflammatory Pathway Dissection Without Serotonergic Confounds

The cholinergic anti‑inflammatory reflex is mediated by α7 nAChRs on immune cells, but many α7 agonists (e.g., PNU‑282987, tropisetron) also engage 5‑HT₃ receptors [1]. AR‑R17779 enables unambiguous attribution of anti‑inflammatory effects to α7 signaling, as it is devoid of 5‑HT₃ activity [2], making it essential for reproducible immunopharmacology studies.

Pharmacophore Refinement and Computational Docking with a Conformationally Restricted Ligand

The rigid spirooxazolidine scaffold of AR‑R17779, combined with its documented SAR intolerance (minor changes abolish activity) [1], provides an ideal template for ligand‑based drug design, pharmacophore mapping, and molecular docking studies. Researchers building α7 agonist models benefit from a structurally constrained probe that reduces the conformational sampling problem inherent to flexible ligands.

Quote Request

Request a Quote for 4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.